molecular formula C19H18N6O2S2 B2806709 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 878700-66-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2806709
CAS No.: 878700-66-4
M. Wt: 426.51
InChI Key: UURZXUBHWVJTJH-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiophene core, a tetrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the tetrazole ring. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(diethylamino)benzyl)tetrahydro-2H-pyran-4-amine
  • N-(4-(diethylamino)benzyl)tetrahydro-2H-pyran-4-amine

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-27-13-6-4-5-12(9-13)25-19(22-23-24-25)28-11-17(26)21-18-15(10-20)14-7-2-3-8-16(14)29-18/h4-6,9H,2-3,7-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURZXUBHWVJTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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